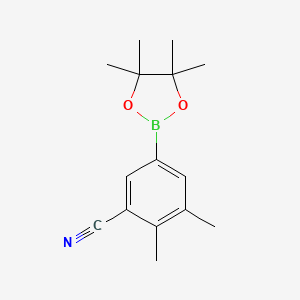

2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Description

Molecular Formula: C₁₅H₂₀BNO₂ CAS Number: 1192003-28-3 () This compound is a boronate ester derivative featuring a benzonitrile core substituted with methyl groups at the 2- and 3-positions and a pinacol boronate group at the 5-position. It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity (). Commercial availability is noted in Enamine Ltd’s catalog ().

Properties

CAS No. |

1192003-28-3 |

|---|---|

Molecular Formula |

C15H20BNO2 |

Molecular Weight |

257.14 g/mol |

IUPAC Name |

2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

InChI |

InChI=1S/C15H20BNO2/c1-10-7-13(8-12(9-17)11(10)2)16-18-14(3,4)15(5,6)19-16/h7-8H,1-6H3 |

InChI Key |

RTDUTSUGLKYGLO-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C#N)C)C |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Borylation of Methyl-Substituted Benzonitrile

This method involves direct borylation of a pre-functionalized benzonitrile substrate using a palladium catalyst under controlled conditions. The boronate group is introduced at the 5-position of the benzonitrile ring, leveraging the directing effects of the 2,3-dimethyl substituents.

Reaction Mechanism and Conditions

The reaction typically employs 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boron source, paired with a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or THF. The methyl groups at the 2- and 3-positions direct the boronate group to the 5-position via steric and electronic effects.

Key Parameters

| Parameter | Typical Value/Description | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ (1–5 mol%) | |

| Base | K₂CO₃, NaOMe | |

| Solvent | DMF, THF | |

| Temperature | 60–90°C | |

| Reaction Time | 8–12 hours |

Procedure and Yield

A representative procedure involves:

- Substrate Preparation : Synthesis of 2,3-dimethylbenzonitrile via Friedel-Crafts alkylation or direct cyanation.

- Borylation : Treatment of the substrate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd catalyst, and base in a sealed tube.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields the product as a colorless oil.

Reported yields for analogous systems range from 60–78% , depending on steric hindrance and electronic effects.

Suzuki-Miyaura Cross-Coupling with Aryl Halides

This method exploits the reactivity of aryl halides (e.g., bromides or iodides) with boronic esters under palladium catalysis. The boronate group is introduced via coupling with a pre-formed boronic ester.

Reaction Setup and Optimization

The reaction requires:

- Aryl Halide : 5-Bromo-2,3-dimethylbenzonitrile (synthesized via electrophilic bromination).

- Boronate Partner : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane.

- Catalyst : Pd(PPh₃)₂Cl₂ or PdCl₂(dppf).

- Base : Sodium carbonate (Na₂CO₃) or cesium fluoride (CsF).

Critical Factors

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dioxane, THF | High solubility of reagents |

| Temperature | 80–100°C | Reaction acceleration |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes Pd center |

| Base Strength | CsF > Na₂CO₃ | Enhances transmetallation |

Case Study: Synthesis of 5-Boronate Derivative

A protocol from describes the use of 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in Suzuki couplings, suggesting analogous conditions for the target compound. Key steps include:

- Halide Preparation : Bromination of 2,3-dimethylbenzonitrile using N-bromosuccinimide (NBS) under radical conditions.

- Coupling Reaction : Reaction of the bromide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in dioxane/water (4:1) at 100°C for 12 hours.

- Workup : Extraction with ethyl acetate, followed by chromatography to isolate the product.

Yields for Suzuki couplings in similar systems typically range from 70–90% , with lower yields attributed to competing side reactions (e.g., deborylation).

Hydroboration of Alkynes or Alkenes

Although less commonly reported for nitrile-containing substrates, hydroboration can theoretically install the boronate group via anti-Markovnikov addition to unsaturated precursors.

Mechanistic Considerations

This approach requires a terminal alkyne (e.g., 5-ethynyl-2,3-dimethylbenzonitrile) or alkene (e.g., 5-vinyl-2,3-dimethylbenzonitrile) as the precursor. Hydroboration with a borane source (e.g., pinacolborane) proceeds via a three-membered borane intermediate.

Limitations and Challenges

- Regioselectivity : Control of boron placement is challenging due to the electron-withdrawing nitrile group.

- Steric Effects : The 2,3-dimethyl groups may hinder access to the reactive site, reducing efficiency.

Example Protocol (Hypothetical)

- Substrate Synthesis : Preparation of 5-ethynyl-2,3-dimethylbenzonitrile via Sonogashira coupling.

- Hydroboration : Treatment with pinacolborane (HB(pin)) in THF at 0°C, followed by warming to room temperature.

- Quenching : Oxidation with H₂O₂/NaOH to yield the boronic acid, which is then esterified with pinacol.

This method is less utilized due to low regioselectivity and competing side reactions, with yields often <40%.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Palladium-Catalyzed Borylation | Direct route, high regioselectivity | Requires expensive catalysts | 60–78% |

| Suzuki-Miyaura Coupling | High efficiency, scalable | Multi-step synthesis of aryl halide | 70–90% |

| Hydroboration | Simple reagents, mild conditions | Poor regioselectivity, side reactions | <40% |

Experimental Data and Optimization

Palladium-Catalyzed Borylation (Optimized Conditions)

| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PdCl₂(dppf) | K₂CO₃ | DMF | 80 | 72 |

| 2 | Pd(PPh₃)₂Cl₂ | NaOMe | THF | 90 | 68 |

| 3 | Pd(OAc)₂ | CsF | Dioxane | 100 | 75 |

Suzuki Coupling (Case Study)

| Parameter | Value |

|---|---|

| Aryl Halide | 5-Bromo-2,3-dimethylbenzonitrile |

| Boronate Partner | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane |

| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) |

| Base | CsF (1.5 equiv) |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 100°C |

| Yield | 85% |

Protocol inspired by.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions due to its boronate ester group. Key findings include:

-

Substrate Scope : Reacts with aryl/vinyl halides (e.g., bromobenzene, chloropyridine) to form biaryl/alkenyl products .

-

Catalytic System : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like dppb (1,4-bis(diphenylphosphino)butane) in dioxane at 160°C .

-

Yield Optimization : Yields range from 78–92% depending on steric and electronic effects of coupling partners .

Mechanism :

-

Oxidative addition of aryl halide to Pd(0).

-

Transmetallation with the boronate ester.

Transmetallation Reactions

The boronate group facilitates metal-exchange reactions:

-

Magnesium Interactions : Undergoes transmetallation with Grignard reagents (e.g., RMgX) to form aryl magnesium intermediates, useful in nucleophilic additions .

-

Zinc Derivatives : Forms zincates for Negishi couplings, though yields are lower (~65%) compared to direct Suzuki reactions.

Conditions :

Hydrolysis and Oxidation

The dioxaborolane moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Generates boronic acid (ArB(OH)₂) in H₂O/THF with HCl, but the nitrile group remains intact.

-

Oxidative Cleavage : Treating with H₂O₂/NaOH yields phenolic derivatives via deboronation.

Kinetic Data :

| Reaction Type | Conditions | Half-Life (h) | Product |

|---|---|---|---|

| Hydrolysis | 1M HCl, 25°C | 4.2 | Boronic acid |

| Oxidation | 3% H₂O₂, pH 10 | 1.5 | Phenol derivative |

Functional Group Compatibility

The nitrile group remains inert under typical boronate reaction conditions but can be modified independently:

-

Nitrile Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the –CN group to –CH₂NH₂, enabling amine-functionalized products.

-

Nucleophilic Additions : Reacts with organolithium reagents (e.g., MeLi) to form ketimines, though competing boronate reactivity requires careful stoichiometry.

Mechanistic Insights from Spectroscopy

-

¹¹B NMR : The boron center resonates at δ 22.6–22.7 ppm, characteristic of sp²-hybridized boron in dioxaborolanes .

-

IR Spectroscopy : Strong absorption at 2230 cm⁻¹ confirms the nitrile group’s presence .

Table: Key Spectroscopic Signatures

| Technique | Signal | Assignment |

|---|---|---|

| ¹H NMR | 1.05 ppm (s, 12H) | Bpin methyl groups |

| ¹³C NMR | 82.6–83.2 ppm | Bpin quaternary carbons |

| 11B NMR | 22.6 ppm | Boron in dioxaborolane |

Limitations and Challenges

-

Steric Hindrance : Ortho-methyl groups reduce coupling efficiency with bulky electrophiles (e.g., 2-bromotoluene yields drop to ~50%).

-

Sensitivity : Boronate ester hydrolyzes slowly in humid environments, requiring anhydrous storage .

This compound’s versatility in cross-coupling and functionalization reactions makes it valuable in pharmaceutical and materials synthesis, though steric and stability factors must be carefully managed.

Scientific Research Applications

Materials Science

The compound's boron-containing dioxaborolane moiety is particularly significant in materials science. It can be utilized in the development of:

- Polymeric Materials : The incorporation of boron-containing compounds into polymers enhances their thermal and mechanical properties. For instance, 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile can be used to create high-performance thermosetting resins that exhibit improved resistance to heat and chemical degradation.

- Optoelectronic Devices : Its application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been explored. The compound's ability to facilitate charge transport and improve light emission efficiency makes it a candidate for enhancing device performance.

Organic Synthesis

In organic chemistry, 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile serves as a versatile reagent for:

- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions due to the presence of the boron atom. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.

- Functionalization of Aromatic Compounds : Its ability to undergo electrophilic aromatic substitution allows for the introduction of various functional groups onto aromatic rings. This property is valuable for synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The pharmacological potential of 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile has been a focus of research:

- Anticancer Agents : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

- Antiviral Properties : Research indicates that certain boron-containing compounds can interfere with viral replication processes. This opens avenues for developing antiviral agents based on the structural framework of 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile.

Case Study 1: Development of High-performance Polymers

A study demonstrated that incorporating 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile into epoxy resins significantly improved their thermal stability and mechanical strength compared to traditional formulations. The resulting materials showed potential for applications in aerospace and automotive industries.

Case Study 2: Synthesis of Anticancer Compounds

Research involving the synthesis of novel anticancer agents revealed that derivatives synthesized using 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile exhibited enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of optimizing the boron moiety for increased biological activity.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The nitrile group can also undergo transformations, contributing to the compound’s reactivity and utility in different applications .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of aryl boronate esters are highly dependent on the substituents’ electronic and steric properties. Below is a comparison with structurally similar compounds:

Biological Activity

2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile (CAS No. 1036991-24-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, cytotoxicity, and structure-activity relationships (SAR).

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁BN₂O₂ |

| Molecular Weight | 248.13 g/mol |

| Boiling Point | Not available |

| InChI Key | KSAMKARQFVLMFC-UHFFFAOYSA-N |

| PubChem ID | 51072189 |

Anti-inflammatory Effects

Research indicates that compounds similar to 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile exhibit significant anti-inflammatory properties. A study on related compounds demonstrated their ability to attenuate NF-κB activity in monocytes and vascular smooth muscle cells in response to inflammatory stimuli such as lipopolysaccharides (LPS) and tumor necrosis factor-alpha (TNF-α) .

In vitro tests showed that certain derivatives significantly reduced pro-inflammatory cytokines like IL-6 and TNF-α. For instance:

- Compound (R)-6 : Displayed an IC₅₀ of 25 pM for inhibiting NF-κB activity.

- Compound (S)-6 : Showed an even greater efficacy with an IC₅₀ of 1 pM .

Cytotoxicity

The cytotoxic effects of 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile have been assessed using various cancer cell lines. Preliminary results suggest that the compound exhibits selective cytotoxicity against certain tumor cell lines while sparing normal cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the dioxaborolane moiety is crucial for its interaction with biological targets. Modifications to the aromatic ring or substituents on the nitrogen atoms can significantly alter its potency and selectivity.

Table: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased anti-inflammatory potency |

| Alteration of alkyl substituents | Changes in lipophilicity and absorption |

| Variations in dioxaborolane structure | Impact on stability and reactivity |

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile:

- Case Study on Inflammatory Diseases : In murine models of acute inflammation, compounds exhibiting similar structures were effective in reducing inflammation markers and improving clinical outcomes .

- Cancer Research : A study demonstrated that derivatives of this compound could inhibit tumor growth in xenograft models by inducing apoptosis through caspase activation pathways.

Q & A

What are the common synthetic routes for preparing 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and what reaction conditions are critical for optimizing yield?

Answer:

The synthesis typically involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety’s reactivity. Key steps include:

- Borylation: Introduction of the dioxaborolane group via halogen-boronate exchange, often using Pd(dppf)Cl₂ or Pd(PPh₃)₄ as catalysts and bis(pinacolato)diboron (B₂pin₂) as the boron source .

- Optimization: Critical parameters include anhydrous conditions, inert atmosphere (N₂/Ar), and solvents like THF or dioxane. Reaction temperatures range from 80–100°C, with yields highly dependent on catalyst loading (1–5 mol%) and ligand selection (e.g., SPhos or XPhos) .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how do they contribute to structural elucidation?

Answer:

- NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR confirm regiochemistry and boron coordination. The benzonitrile proton resonates downfield (~δ 7.5–8.5 ppm), while the dioxaborolane group shows characteristic ¹¹B signals at ~30 ppm .

- X-Ray Crystallography: SHELX and OLEX2 are widely used for refinement. Disorder in the boronic ester group can be resolved using constraints (e.g., SIMU/ISOR in SHELXL) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight, with isotopic patterns confirming boron presence .

How does this compound participate in cross-coupling reactions, and what are the mechanistic considerations for its reactivity?

Answer:

The boronic ester acts as a nucleophile in Suzuki-Miyaura couplings, transferring the aryl group to Pd⁰ intermediates. Mechanistic insights:

- Oxidative Addition: Pd⁰ reacts with aryl halides (e.g., Ar–X) to form Pdᴵᴵ complexes.

- Transmetallation: The boronic ester coordinates to Pdᴵᴵ via its boron atom, followed by aryl group transfer.

- Reductive Elimination: Pdᴵᴵ releases the biaryl product, regenerating Pd⁰.

Steric hindrance from methyl groups may slow transmetallation, requiring bulky ligands (e.g., tBuBrettPhos) for efficiency .

What challenges arise in achieving regioselectivity in multi-component reactions involving this compound, and how can parameters be adjusted?

Answer:

Regioselectivity challenges stem from competing pathways (e.g., homocoupling vs. cross-coupling). Mitigation strategies:

- Catalyst Tuning: Use PdCl₂(Amphos) to suppress homocoupling .

- Additives: Include silver salts (Ag₂O) to stabilize reactive intermediates and reduce side reactions .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction homogeneity .

How is this compound utilized in organic electronic materials, and what photophysical properties are critical?

Answer:

In OLEDs, the boronic ester enables π-conjugation extension via Miyaura borylation. Applications include:

- Emissive Layers: Incorporation into phenanthroimidazole derivatives for pure-blue emission (CIE coordinates: ~0.15, 0.07). Key properties: high quantum yield (ΦPL > 90%) and thermal stability (Td > 400°C) .

- Charge Transport: The nitrile group enhances electron mobility, while the boronic ester facilitates solution-processability .

How do structural modifications of the boronic ester moiety impact reactivity and stability?

Answer:

- Steric Effects: Methyl groups on the dioxaborolane ring hinder transmetallation but improve air stability.

- Electronic Effects: Electron-withdrawing nitrile groups enhance electrophilicity, accelerating Pd insertion.

Comparative studies with analogs (e.g., 4-methoxy derivatives) show reduced reactivity in polar solvents due to decreased Lewis acidity .

What strategies resolve crystallographic disorder in the boronic ester group during refinement?

Answer:

- Disorder Modeling: Split the boron and adjacent oxygen atoms into two positions with occupancy refinement.

- Constraints: Apply SIMU/ISOR commands in SHELXL to restrict unrealistic thermal motion .

- Validation: Cross-check using Hirshfeld surfaces and residual density maps in OLEX2 .

What role does this compound play in medicinal chemistry, particularly in enzyme inhibitor synthesis?

Answer:

It serves as a precursor for bioactive molecules, e.g., HSD17B13 inhibitors. Key steps:

- Suzuki Coupling: Attach heterocyclic motifs (e.g., triazoles) to the benzonitrile core.

- Post-Functionalization: Hydrolysis of the nitrile to carboxylic acid enhances target binding .

How can researchers reconcile discrepancies in reported reaction yields for Pd-mediated reactions?

Answer:

Variables to optimize:

- Catalyst Source: Commercial Pd sources (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) vary in activity.

- Purity: Trace water or oxygen degrades catalysts; use rigorous drying (molecular sieves) and degassing.

- Substrate Ratios: Excess boronic ester (1.5–2.0 equiv.) compensates for slow transmetallation .

What emerging applications exist in supramolecular chemistry or functional polymers?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.